

A Comparative Guide to Diacylglycerol Acyltransferase (DGAT) Inhibitors: A Researcher's Companion

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Compound of Interest

Compound Name: *Diacylglyceride*

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For researchers, scientists, and drug development professionals, the pursuit of effective therapies for metabolic diseases has led to a keen interest in the enzymes that regulate triglyceride synthesis. Diacylglycerol acyltransferase (DGAT) enzymes, particularly DGAT1 and DGAT2, have emerged as promising therapeutic targets. This guide provides an objective comparison of the performance of various DGAT inhibitors, supported by experimental data, to inform research and development efforts in this critical area.

While both DGAT1 and DGAT2 catalyze the final step of triglyceride synthesis, they exhibit distinct tissue distribution and physiological roles. DGAT1 is highly expressed in the small intestine and is primarily involved in the re-esterification of dietary fatty acids, whereas DGAT2 is the predominant isoform in the liver and plays a key role in hepatic triglyceride synthesis from de novo synthesized fatty acids[1][2]. These differences have significant implications for the therapeutic applications and side effect profiles of their respective inhibitors.

Quantitative Comparison of DGAT Inhibitors

The following table summarizes the in vitro potency of several prominent DGAT1 and DGAT2 inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

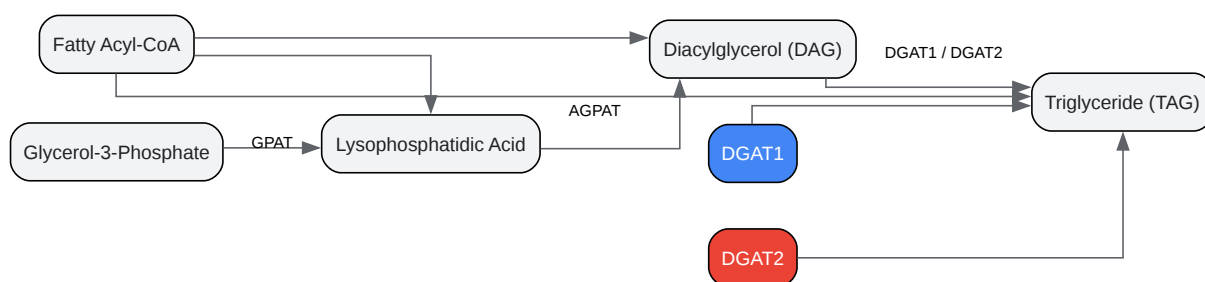
Inhibitor	Target	Human IC50 (nM)	Mouse IC50 (nM)	Selectivity	Reference(s)
DGAT1 Inhibitors					
A-922500	DGAT1	7, 9	24	Selective vs. DGAT2, ACAT1/2	[3]
PF-04620110	DGAT1	19	-	>100-fold vs. DGAT2 and other acyltransferases	
T-863	DGAT1	15	-	No activity against DGAT2, MGAT2/3	
AZD7687	DGAT1	80	-	Potent and selective	
Pradigastat (LCQ908)	DGAT1	-	-	Potent and selective	
DGAT2 Inhibitors					
PF-06424439	DGAT2	14	-	Potent and selective	
Ervogastat (PF-06865571)	DGAT2	-	-	Potent and selective	

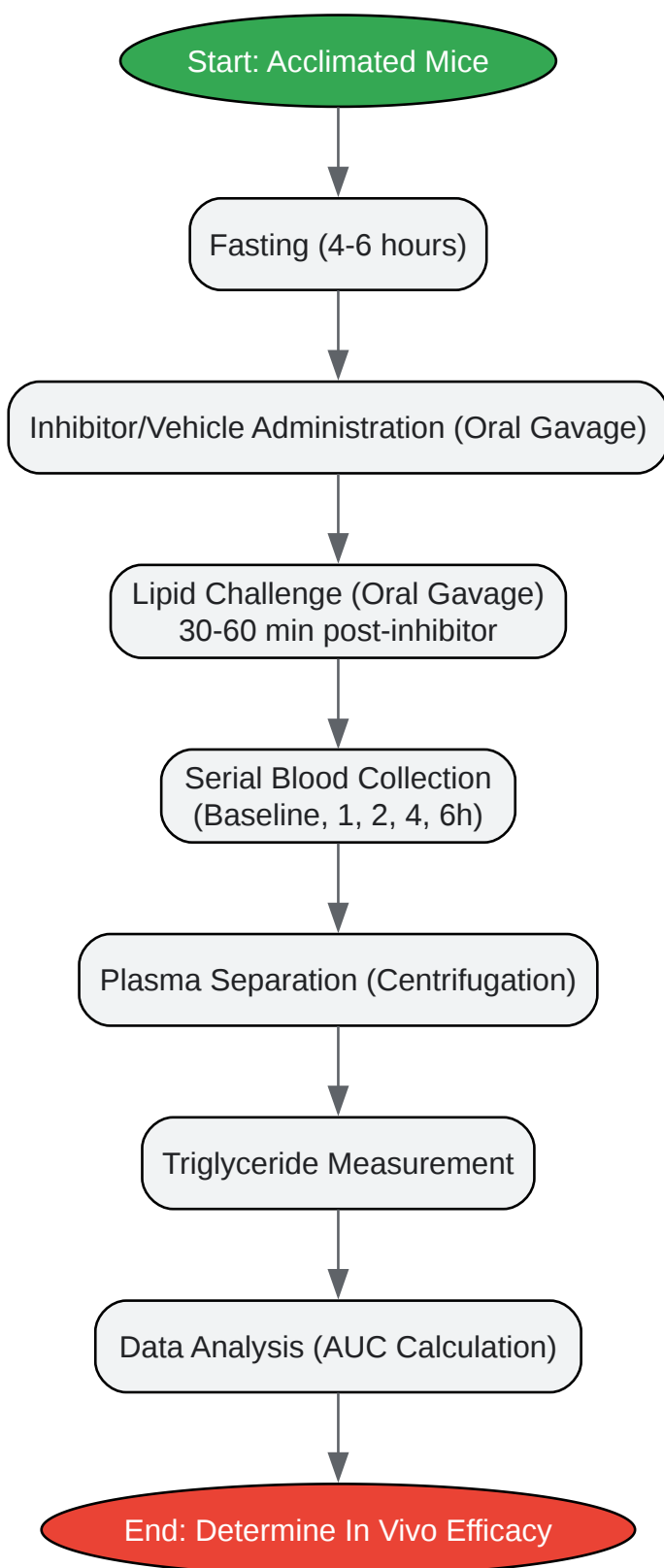
Clinical and Preclinical Efficacy: A Tale of Two Isoforms

Inhibition of DGAT1 has been extensively explored as a strategy for weight management. Preclinical studies in rodent models have consistently shown that DGAT1 inhibition leads to reduced body weight, decreased adiposity, and improved insulin sensitivity. However, the clinical development of DGAT1 inhibitors has been hampered by significant gastrointestinal side effects.

In contrast, DGAT2 inhibition has emerged as a promising approach for treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), with a more favorable tolerability profile observed in clinical trials.

The following diagram illustrates the central role of DGAT enzymes in triglyceride synthesis.





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References

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